4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531522
InChI: InChI=1S/C7H9BrN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11)
SMILES:
Molecular Formula: C7H9BrN6
Molecular Weight: 257.09 g/mol

4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17531522

Molecular Formula: C7H9BrN6

Molecular Weight: 257.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C7H9BrN6
Molecular Weight 257.09 g/mol
IUPAC Name 4-bromo-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C7H9BrN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11)
Standard InChI Key WSWLRTDLKQVVJJ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=N1)CN2C=C(C(=N2)N)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₇H₉BrN₆, reflects a 257.09 g/mol molecular weight, as computed by PubChem . Its structure combines a pyrazole ring (positions 1 and 3 substituted) with a 1-methyl-1H-1,2,3-triazol-4-ylmethyl group at the pyrazole’s N1 position. The bromine atom occupies the pyrazole’s C4 position, while an amine group is located at C3 . This arrangement creates distinct electronic environments, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₉BrN₆
Molecular Weight257.09 g/mol
IUPAC Name4-bromo-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine
SMILESCN1C=C(N=N1)CN2C=C(C(=N2)N)Br
InChIKeyWSWLRTDLKQVVJJ-UHFFFAOYSA-N

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound is absent in accessible literature, analogous brominated pyrazoles exhibit characteristic signals. For instance, the C-Br stretch in similar structures appears near 550–650 cm⁻¹ in IR spectra . The amine group’s protons typically resonate between δ 5.0–6.0 ppm in ¹H NMR, while aromatic protons in triazole and pyrazole rings fall in δ 7.0–8.5 ppm .

Thermodynamic Stability

Synthesis and Manufacturing

Laboratory-Scale Synthesis

PubChem records indicate the compound’s creation date as January 15, 2016, though synthetic routes are unspecified . General strategies for analogous compounds involve:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones under acidic conditions.

  • Bromination: Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C .

  • Triazole Coupling: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety .

Critical Reaction Parameters

  • Temperature Control: Bromination requires subambient temperatures to minimize di-substitution.

  • Catalyst Selection: Cu(I) catalysts (e.g., CuBr) optimize triazole linkage efficiency .

Industrial Production Considerations

Scalable synthesis necessitates continuous flow reactors for exothermic steps like bromination. Purification likely employs crystallization from ethanol/water mixtures, given the compound’s polarity .

Chemical Reactivity and Stability

Nucleophilic Substitution

The C4 bromine atom undergoes SNAr reactions with amines, thiols, and alkoxides. For example, treatment with piperidine in DMF at 80°C replaces bromine with a piperidinyl group .

Oxidation and Reduction

The amine group at C3 is susceptible to oxidation, forming a nitroso derivative (C3=NO) under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) . Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s N=N bond, cleaving the heterocycle.

Stability Profile

  • pH Sensitivity: Stable in neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12) .

  • Photolytic Degradation: Bromine’s presence increases UV-light susceptibility, necessitating amber storage containers.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors, leveraging its hydrogen-bonding capacity and planar geometry to target ATP-binding pockets .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances porosity and gas adsorption capacity due to its rigid, branched structure .

Comparative Analysis with Related Compounds

Table 2: Structural Analogues and Properties

CompoundMolecular FormulaKey Differences
4-Bromo-3-methyl-1H-pyrazol-5-amineC₄H₆BrN₃Lacks triazole moiety
1-Methyl-4-(bromomethyl)-1H-1,2,3-triazoleC₄H₅BrN₄No pyrazole ring

The target compound’s dual heterocyclic system enables unique π-π stacking interactions absent in simpler analogues, enhancing binding affinity in protein-ligand systems .

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